molecular formula C9H17NO B13173972 2-(Aminomethyl)-1-cyclobutylbutan-1-one

2-(Aminomethyl)-1-cyclobutylbutan-1-one

Cat. No.: B13173972
M. Wt: 155.24 g/mol
InChI Key: RRNIDSMSTUZJIA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclobutylbutan-1-one is a ketone derivative featuring a cyclobutyl ring and an aminomethyl substituent at the β-position of the carbonyl group. Its structure combines the steric constraints of the cyclobutyl moiety with the reactivity of a primary amine, making it a compound of interest in synthetic organic chemistry and drug discovery.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclobutylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-8H,2-6,10H2,1H3

InChI Key

RRNIDSMSTUZJIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-cyclobutylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutylcarboxylic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-1-cyclobutylbutan-1-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-1-cyclobutylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Aminomethyl)-1-cyclobutylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclobutylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physical Properties

Compound Name Substituent(s) Molecular Features Yield (%) Physical State Rf Value
2-(Dibenzylamino)-1-phenylpropan-1-one (10a) Phenyl, dibenzylamino Shorter alkyl chain 78 Oil 0.28
2-Cyclopropyl-2-(dibenzylamino)-1-phenylethanone (10e) Cyclopropyl, phenyl High ring strain 65 Solid 0.35
2-Cyclohexyl-2-(dibenzylamino)-1-phenylethanone (10f) Cyclohexyl, phenyl Bulky substituent 72 Solid 0.40
Target Compound Cyclobutyl, aminomethyl Moderate ring strain, primary amine N/A N/A N/A

Key Observations :

  • Cycloalkyl Groups: Cyclobutyl (target) balances ring strain (higher than cyclohexyl , lower than cyclopropyl ) and lipophilicity.
  • Amino Substituents: The primary aminomethyl group in the target compound is less sterically hindered than dibenzylamino groups (10a–10i), enabling faster nucleophilic reactions (e.g., Schiff base formation) .

Functional Group Comparisons

Carbonyl Group Variations

  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () : The hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the cyclobutyl group in the target compound. This polarity difference may influence applications; hydroxyphenyl derivatives are favored in agrochemicals for their environmental stability .

Amine Reactivity

  • Dibenzylamino vs. Aminomethyl: Dibenzylamino groups (10a–10i) provide steric protection to the amine, reducing oxidation susceptibility. Conversely, the primary aminomethyl group in the target compound offers greater reactivity for conjugation or salt formation, advantageous in prodrug design .

Physicochemical Properties

  • Solubility : Cyclobutyl’s moderate lipophilicity (compared to phenyl or cyclohexyl) may improve membrane permeability in drug candidates but reduce aqueous solubility relative to hydroxyphenyl derivatives .
  • Melting Points : Cycloalkyl-substituted analogs (10e, 10f) exhibit higher melting points than linear-chain derivatives (10a, 10c), suggesting that the target compound’s cyclobutyl group may confer semi-solid or crystalline behavior .

Biological Activity

2-(Aminomethyl)-1-cyclobutylbutan-1-one, a compound with a unique cyclobutyl structure, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring attached to a butan-1-one backbone with an aminomethyl group. This unique structure is hypothesized to influence its interaction with biological targets, particularly in the central nervous system (CNS).

Research indicates that 2-(Aminomethyl)-1-cyclobutylbutan-1-one may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural features suggest potential inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies have shown that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, contributing to mood elevation and anxiety reduction.
  • Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of antioxidant pathways.
  • Analgesic Effects : Some studies indicate that 2-(Aminomethyl)-1-cyclobutylbutan-1-one may possess analgesic properties, possibly by modulating pain pathways in the CNS.

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
AntidepressantMAO inhibition, serotonergic enhancement
NeuroprotectiveAntioxidant modulation
AnalgesicPain pathway modulation

Case Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of 2-(Aminomethyl)-1-cyclobutylbutan-1-one resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test as measures of depression.

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with 2-(Aminomethyl)-1-cyclobutylbutan-1-one significantly reduced cell death rates. The compound was found to upregulate the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).

Research Findings

Recent literature highlights the need for further exploration into the pharmacokinetics and long-term effects of 2-(Aminomethyl)-1-cyclobutylbutan-1-one. Current findings suggest a promising profile for CNS-related applications; however, comprehensive clinical trials are necessary to validate these effects in humans.

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